N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide
CAS No.: 954619-25-1
Cat. No.: VC11895156
Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954619-25-1 |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H19ClN4O2S/c22-16-7-4-8-17(13-16)25-9-11-26(12-10-25)20(28)18-14-29-21(23-18)24-19(27)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,23,24,27) |
| Standard InChI Key | ODIVJRDDLYIPIP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Introduction
Structural Composition and Molecular Properties
Core Scaffold and Substituent Analysis
The compound’s architecture integrates three critical components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for enhancing metabolic stability and bioavailability in drug-like molecules .
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Piperazine-carbonyl moiety: A 1-carbonyl-4-(3-chlorophenyl)piperazine group attached to the thiazole’s 4-position. The piperazine ring contributes to conformational flexibility, while the 3-chlorophenyl substituent modulates lipophilicity and target affinity.
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Benzamide group: A benzene ring connected via an amide bond to the thiazole’s 2-position, providing additional hydrogen-bonding sites for receptor interactions.
Physicochemical Characteristics
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.9 g/mol |
| logP | Estimated 2.8–3.2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 92.7 Ų |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
The relatively high logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration .
Synthetic Pathways and Characterization
Multi-Step Synthesis Strategy
The synthesis involves three sequential reactions:
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Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones yields the 1,3-thiazole core.
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Piperazine-carbonyl incorporation: A coupling reaction (e.g., EDC/HOBt) attaches 4-(3-chlorophenyl)piperazine-1-carboxylic acid to the thiazole’s 4-position.
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Benzamide functionalization: Benzoyl chloride reacts with the thiazole’s 2-amino group under basic conditions.
Purification and Analytical Validation
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Chromatography: Reverse-phase HPLC achieves >95% purity.
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Spectroscopic confirmation:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine CH2 groups (δ 2.8–3.4 ppm), and amide NH (δ 10.2 ppm).
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MS (ESI+): m/z 427.9 [M+H]+.
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Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
The piperazine moiety suggests affinity for 5-HT1A and 5-HT2A receptors, which are implicated in depression and anxiety. Molecular docking simulations predict hydrogen bonding between the carbonyl group and Ser159/Thr160 residues of 5-HT1A, with the 3-chlorophenyl group occupying a hydrophobic pocket.
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity :
| Microbial Strain | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 31.25 | Spectinomycin (125) |
| Candida albicans | 7.81 | Fluconazole (15.62) |
Mechanistically, the thiazole ring disrupts fungal ergosterol biosynthesis, while the benzamide group inhibits bacterial DNA gyrase .
Comparative Analysis with Structural Analogues
Role of Substituents on Activity
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Chlorophenyl position: 3-Chloro substitution (as in N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide) enhances antimicrobial potency compared to 4-chloro derivatives (MIC increase by 2–4×) .
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Benzamide vs. alkyl groups: Replacing benzamide with N,N-dimethylguanidine (as in analogue 19 from ) reduces antifungal activity by 50%, underscoring the benzamide’s role in target binding.
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
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Absorption: Caco-2 permeability assays predict moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the piperazine ring generates inactive metabolites.
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Toxicity: Ames test negative for mutagenicity; LD50 (mouse) = 320 mg/kg.
Regulatory Status and Future Directions
Research Opportunities
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